molecular formula C6H6F3N3 B8136671 6-Methyl-4-(trifluoromethyl)pyridazin-3-amine

6-Methyl-4-(trifluoromethyl)pyridazin-3-amine

Cat. No.: B8136671
M. Wt: 177.13 g/mol
InChI Key: VQMXNSLYBVGIPY-UHFFFAOYSA-N
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Description

6-Methyl-4-(trifluoromethyl)pyridazin-3-amine is a compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. The trifluoromethyl group attached to the pyridazine ring enhances its chemical stability and biological activity, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(trifluoromethyl)pyridazin-3-amine typically involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope . The reaction conditions are mild, and the process is metal-free, making it environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar aza-Diels-Alder reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(trifluoromethyl)pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-4-(trifluoromethyl)pyridazin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound may inhibit or activate certain pathways, depending on its structure and the target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-(trifluoromethyl)pyridazin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the methyl and trifluoromethyl groups enhances its stability and activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-methyl-4-(trifluoromethyl)pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c1-3-2-4(6(7,8)9)5(10)12-11-3/h2H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMXNSLYBVGIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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